2,6-Dichloropyrimidine-4,5-diamine

概要

説明

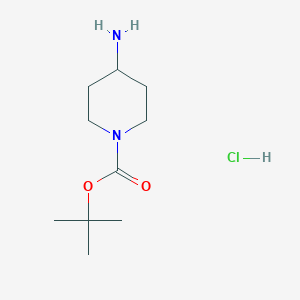

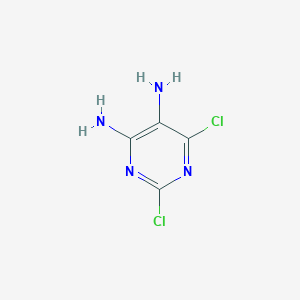

2,6-Dichloropyrimidine-4,5-diamine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a six-membered ring structure composed of four carbon atoms and two nitrogen atoms at positions 1 and 3 of the ring. The specific compound of interest has two chlorine atoms substituted at the 2 and 6 positions of the pyrimidine ring and amino groups at the 4 and 5 positions.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the strategic functionalization of the pyrimidine ring to achieve desired biological activities. For instance, the synthesis of 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductases was achieved through reductive amination and nucleophilic displacement reactions . Similarly, the synthesis of 6-alkyl substituted-5-(4'-amino-phenyl)-pyrimidine-2,4-diamines was described as a rapid process yielding good yields without the need for chromatography, indicating the potential for efficient synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. X-ray diffraction studies have shown that pyrimidine rings are planar, with bond angles suggesting partial double-bond character within the ring . This planarity is important for the interaction of pyrimidine derivatives with biological targets. The crystal structure of pyrimidine-2,4-diamine acetone monosolvate revealed a nearly planar pyrimidine molecule, which forms hydrogen bonds in the crystal, affecting its stability and reactivity .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which are essential for their biological function. For example, the reactivity of the pyrimidine ring allows for the formation of hydrogen bonds, as seen in the crystal packing of pyrimidine-2,4-diamine acetone monosolvate . The substitution patterns on the pyrimidine ring, such as chloro and amino groups, can significantly influence the compound's reactivity and its ability to bind to biological targets, as seen in the study of 2-amino-6-chloro-4-(N-methylpiperazino)pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, lipophilicity, and the ability to form hydrogen bonds, are critical for their biological activity and pharmacokinetic profile. Compounds with optimal lipophilicity and the ability to penetrate cells, as indicated by culture IC50/enzyme IC50 ratios, are more likely to exhibit potent biological effects . The presence of substituents such as chlorine can affect these properties, as seen in the synthesis and evaluation of various 2,4-diaminopyrimidines .

科学的研究の応用

1. Synthesis of Pyrimido[4,5-d]pyrimidines

- Application Summary: 2,6-Dichloropyrimidine-4,5-diamine is used in the synthesis of pyrimido[4,5-d]pyrimidines, a type of bicyclic [6 + 6] system . These compounds have been applied on a large scale in the medical and pharmaceutical fields .

- Methods of Application: The synthesis involves various steps including protection of benzene-1,3-diamine, reaction with ethyl 2,4-dichloropyrimidine-5-carboxylate, arylamines, intramolecular cyclization, acid hydrolysis, and substitution .

- Results or Outcomes: The study aimed to discuss the synthetic significance of the titled compounds and to establish the biological characteristics of this class of compounds .

2. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

- Application Summary: 2,6-Dichloropyrimidine-4,5-diamine is used in aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .

- Methods of Application: The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions, due to the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions .

- Results or Outcomes: The experimental results of unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde were reported .

3. Synthesis of Disubstituted Pyrimidines

- Application Summary: 2,6-Dichloropyrimidine-4,5-diamine is used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .

- Methods of Application: The synthesis involves tandem amination and Suzuki-Miyaura cross-coupling .

- Results or Outcomes: The result is the synthesis of disubstituted pyrimidines .

4. Mono- and Diamination with Adamantane-Containing Amines

- Application Summary: 2,6-Dichloropyrimidine-4,5-diamine is used in the mono- and diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with adamantane-containing amines . These compounds are of substantial interest for their perspective antiviral and psychotherapeutic activities .

- Methods of Application: The chlorine atom at alpha-position of N-heterocycles has been substituted by the amino group using convenient nucleophilic substitution reactions with a series of adamantylalkylamines .

- Results or Outcomes: The prototropic equilibrium in these compounds was studied using NMR spectroscopy . The introduction of the second amino substituent in 4-amino-6-chloropyrimidine, 2-amino-chloropyrazine, and 1-amino-3-chloroisoquinoline was achieved using Pd (0) catalysis .

5. Synthesis of Pharmacologically Active Decorated Six-Membered Diazines

- Application Summary: 2,6-Dichloropyrimidine-4,5-diamine is used in the synthesis of pharmacologically active decorated six-membered diazines . These compounds have a wide range of pharmacological applications .

- Methods of Application: The synthetic approaches applied in preparing these compounds focus on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .

- Results or Outcomes: The synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored .

6. Preparation for Quinazolinone Compounds

- Application Summary: 2,6-Dichloropyrimidine-4,5-diamine is used in the preparation for quinazolinone compounds as phosphatidylinositol 3-kinase inhibitors .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The outcomes of this application are not detailed in the source .

7. Biarylpyrimidine Synthesis

- Application Summary: 2,6-Dichloropyrimidine-4,5-diamine is used in a biarylpyrimidine synthesis involving biaryl cross-coupling .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The outcomes of this application are not detailed in the source .

8. Preparation for Phosphatidylinositol 3-Kinase Inhibitors

- Application Summary: 2,6-Dichloropyrimidine-4,5-diamine is used in the preparation for quinazolinone compounds as phosphatidylinositol 3-kinase inhibitors .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The outcomes of this application are not detailed in the source .

Safety And Hazards

The compound is classified under the GHS07 hazard category. The hazard statements associated with it are H315-H319, indicating that it can cause skin irritation and serious eye irritation6. Precautionary measures include avoiding inhalation of dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection7.

将来の方向性

The compound is a useful intermediate in the preparation of antiviral nucleoside analogues5. Therefore, future research could focus on optimizing its synthesis and exploring its potential applications in the development of new antiviral drugs.

Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the cited sources or consult a chemistry professional.

特性

IUPAC Name |

2,6-dichloropyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2N4/c5-2-1(7)3(8)10-4(6)9-2/h7H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVAQTIZGIIBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40286462 | |

| Record name | 4,5-Diamino-2,6-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloropyrimidine-4,5-diamine | |

CAS RN |

130838-36-7 | |

| Record name | 4,5-Diamino-2,6-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B153344.png)